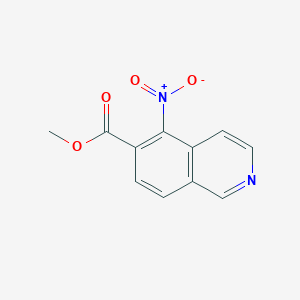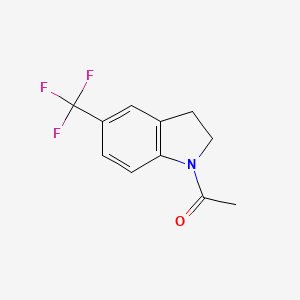![molecular formula C16H11NO B11875744 2H-Benzo[h]pyrano[3,2-f]quinoline CAS No. 217-84-5](/img/structure/B11875744.png)
2H-Benzo[h]pyrano[3,2-f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzo[h]pyrano[3,2-f]quinoline is a heterocyclic compound that features a fused ring system combining a benzene ring, a pyran ring, and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzo[h]pyrano[3,2-f]quinoline typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65–98%) without the need for a metal catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot multicomponent reaction described above offers a scalable and efficient approach suitable for industrial applications due to its simplicity and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Benzo[h]pyrano[3,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
2H-Benzo[h]pyrano[3,2-f]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2H-Benzo[h]pyrano[3,2-f]quinoline varies depending on its application. In the context of its anti-diabetic properties, the compound acts as an α-glucosidase inhibitor, interacting with key residues in the enzyme’s active site to reduce blood glucose levels . The molecular targets and pathways involved in its mechanism of action include the inhibition of carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Pyrano[2,3-b]quinoline: Shares a similar fused ring system but differs in the position of the pyran ring.
Benzo[h]quinoline: Lacks the pyran ring, resulting in different chemical properties.
Quinoline: A simpler structure without the fused benzene and pyran rings.
Uniqueness: 2H-Benzo[h]pyrano[3,2-f]quinoline is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
217-84-5 |
|---|---|
Molekularformel |
C16H11NO |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
3-oxa-12-azatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),5,8(13),9,11,14,16-octaene |
InChI |
InChI=1S/C16H11NO/c1-2-6-13-11(5-1)15-12(7-3-9-17-15)14-8-4-10-18-16(13)14/h1-9H,10H2 |
InChI-Schlüssel |
IICXIUXMGJKDNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C(O1)C3=CC=CC=C3C4=C2C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)


![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)
![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)
![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11875700.png)

![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)



